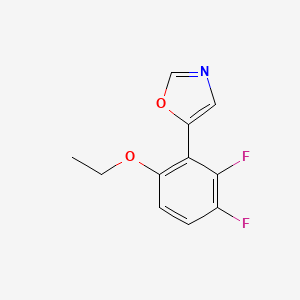

5-(6-ethoxy-2,3-difluorophenyl)oxazole

Description

Significance of Oxazole (B20620) Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The oxazole motif is a privileged scaffold in the design and development of novel therapeutic agents. Its presence in a molecule can confer a range of desirable pharmacological properties. nih.govnih.gov

Historical Context of Oxazole Derivatives in Drug Discovery and Development

The journey of oxazole chemistry began with its first synthesis in the 19th century. However, its prominence in the scientific community surged during the World War II era, driven by research into penicillin, which was initially thought to possess an oxazole core. While the first 1,2,4-oxadiazole (B8745197) was synthesized in 1884, it took nearly eight decades for its potential to be fully appreciated by chemists. nih.gov Over the last four decades, the exploration of oxazole and its isomers, such as 1,2,4-oxadiazole, has expanded dramatically, leading to a multitude of compounds with diverse biological activities. nih.gov

Prevalence in Natural Products and Synthetic Molecules

Oxazole rings are integral components of a vast array of natural products isolated from terrestrial and marine organisms, including bacteria, sponges, and plants. researchgate.nettandfonline.comresearchgate.net These naturally occurring oxazoles often exhibit potent biological activities, such as antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.netnih.gov Inspired by nature, synthetic chemists have developed numerous methods for constructing the oxazole ring, leading to a plethora of synthetic molecules with significant therapeutic potential. nih.govijpsonline.com

Role as a Versatile Pharmacophore in Biological Systems

The oxazole nucleus serves as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets like enzymes and receptors. rsc.orgnih.govtandfonline.com These interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects, are crucial for eliciting a biological response. rsc.org The oxazole ring is considered a bioisostere of other important heterocycles like thiazoles, imidazoles, and triazoles, meaning it can often replace these groups in a molecule without significantly altering its biological activity, a strategy frequently employed in drug design. rsc.orgnih.gov This versatility has led to the development of oxazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents. nih.govnih.govnih.gov

Overview of Fluorinated Phenyl-Substituted Oxazoles in Chemical Research

The strategic incorporation of fluorine atoms into phenyl-substituted oxazoles has emerged as a powerful tool in modern chemical research, particularly in the quest for new and improved therapeutic agents.

Importance of Fluorine Substitution in Contemporary Medicinal Chemistry

Fluorine, the most electronegative element, possesses unique properties that make it highly valuable in drug design. tandfonline.com Its small size allows it to mimic a hydrogen atom, minimizing steric hindrance while significantly altering the electronic properties of a molecule. tandfonline.com The introduction of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation. nih.govnih.gov Furthermore, fluorination can improve a compound's binding affinity to its target protein, increase its membrane permeability, and favorably modulate its pharmacokinetic profile. tandfonline.comnih.govresearchgate.net These benefits have led to a significant number of fluorinated drugs being approved for clinical use. nih.gov

Contextualization of the 6-ethoxy-2,3-difluorophenyl Moiety in Oxazole Derivatives

The specific compound, 5-(6-ethoxy-2,3-difluorophenyl)oxazole, combines the key features of an oxazole ring with a strategically substituted phenyl group. The difluoro substitution on the phenyl ring is expected to significantly influence the molecule's electronic distribution and lipophilicity. The presence of two fluorine atoms can lead to enhanced biological activity and improved pharmacokinetic properties. nih.govsmolecule.com The ethoxy group at the 6-position of the phenyl ring further modifies the molecule's steric and electronic profile. While specific research on this compound is not extensively detailed in the provided search results, the individual components suggest its potential as a valuable scaffold in medicinal chemistry research. The synthesis of related difluorophenyl-oxazole compounds has been documented, indicating the feasibility of accessing this class of molecules. smolecule.comsmolecule.com The exploration of such compounds is driven by the potential for discovering novel agents with unique biological activities. nih.govsmolecule.com

Interactive Data Tables

Table 1: Properties of Selected Phenyl-Oxazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 5-(3,5-Difluorophenyl)-1,3-oxazole | C9H5F2NO | 181.14 | Difluorophenyl group at position 5 of the oxazole ring. smolecule.com |

| 5-(2,3-Difluorophenyl)oxazole | C9H5F2NO | 181.14 | Difluorophenyl group at position 5 of the oxazole ring. smolecule.com |

| 5-ethoxy-2-methyl-N-phenyl-1,3-oxazole-4-carboxamide | C13H14N2O3 | 246.266 | Ethoxy and methyl groups on the oxazole ring, with a phenylcarboxamide substituent. chemsynthesis.com |

| 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole | C21H21F2NO2 | Not specified | A metabolite of etoxazole (B1671765) with a difluorophenyl and a substituted ethoxyphenyl group on the oxazole ring. iucr.org |

| This compound | C11H9F2NO2 | 225.190 | Ethoxy and difluorophenyl groups attached to the oxazole ring. chemicalregister.com |

Research Rationale for Investigating this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known properties of its constituent functional groups. The primary motivations for synthesizing and studying a molecule with this specific structure likely revolve around the strategic incorporation of fluorine atoms and an ethoxy group to modulate its physicochemical and pharmacokinetic properties.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeation. mdpi.com The presence of a difluoro-substituted phenyl ring in this compound suggests a deliberate effort to leverage these benefits. Fluorination can lead to improved biological activity and, in some cases, has been associated with reduced hepatotoxicity. mdpi.com For instance, studies on other fluorinated benzazole compounds have shown that the presence of fluorine is often essential for their growth-inhibitory activity against cancer cell lines. nih.gov Research on fluorinated triazoles has also demonstrated that these compounds often exhibit more potent anticancer activity than their non-fluorinated counterparts. frontiersin.orgnih.gov

The ethoxy group, a common substituent in medicinal chemistry, can also influence a molecule's properties. It can affect solubility, lipophilicity, and metabolic pathways, all of which are critical factors in the development of new therapeutic agents. The specific placement of the ethoxy and difluoro groups on the phenyl ring attached to the oxazole core creates a unique electronic and steric environment that could lead to novel biological activities or an improved pharmacological profile compared to other substituted oxazoles. The synthesis of various substituted oxazoles is a common practice to explore structure-activity relationships and identify compounds with enhanced therapeutic potential. nih.gov

The combination of the established biological importance of the oxazole scaffold with the strategic incorporation of fluorine and ethoxy substituents provides a strong impetus for the synthesis and investigation of this compound. Research into this compound would likely aim to explore its potential as a novel therapeutic agent, building upon the extensive body of knowledge surrounding oxazole derivatives. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(6-ethoxy-2,3-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-15-8-4-3-7(12)11(13)10(8)9-5-14-6-16-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPLPFHEUQALCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Substituted Oxazoles

The formation of the oxazole (B20620) core has been a subject of extensive research, leading to a variety of named reactions and synthetic strategies. These methods provide different pathways to access the oxazole ring system, each with its own advantages regarding substrate scope and reaction conditions.

Robinson-Gabriel Synthesis and its Variants

The Robinson-Gabriel synthesis is a foundational method for creating oxazoles, involving the cyclodehydration of a 2-acylamino-ketone. wikipedia.org This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. ijpsonline.com The process begins with the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a five-membered ring intermediate. Subsequent dehydration yields the aromatic oxazole ring. wikipedia.org

For the synthesis of 5-(6-ethoxy-2,3-difluorophenyl)oxazole, this method would necessitate a 2-amino-1-(6-ethoxy-2,3-difluorophenyl)ketone derivative as a key precursor. The reaction conditions would need to be carefully optimized to accommodate the sensitive fluoro and ethoxy groups on the phenyl ring.

Table 1: Examples of Robinson-Gabriel Type Cyclizations

| Starting Material | Reagent/Catalyst | Product | Yield (%) |

| N-(1-(p-tolyl)-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamide | POCl₃ | 4-isopropyl-2-(4-(phenylsulfonyl)phenyl)-5-(p-tolyl)-1,3-oxazole | 76 |

| N-(1-phenyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamide | POCl₃ | 5-phenyl-4-isopropyl-2-(4-(phenylsulfonyl)phenyl)-1,3-oxazole | 79 |

This table presents data on Robinson-Gabriel cyclizations for analogous compounds.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this synthesis involves the reaction of an aromatic aldehyde with a cyanohydrin in the presence of anhydrous hydrogen chloride. wikipedia.org This method is a type of dehydration reaction that proceeds under mild conditions. wikipedia.org It is particularly useful for the preparation of 2,5-diaryl-substituted oxazoles. ijpsonline.comwikipedia.org The mechanism involves the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and dehydration to form the oxazole ring. wikipedia.org

To synthesize this compound via this route, one would react an appropriate cyanohydrin with 6-ethoxy-2,3-difluorobenzaldehyde (B179240). The choice of cyanohydrin would determine the substituent at the 2-position of the resulting oxazole.

Table 2: Conditions for Fischer Oxazole Synthesis

| Aldehyde | Cyanohydrin | Catalyst | Product |

| Benzaldehyde (B42025) | Mandelic acid nitrile | Anhydrous HCl in ether | 2,5-Diphenyloxazole |

| 4-Bromobenzaldehyde | Benzaldehyde cyanohydrin | Anhydrous HCl in ether | 2-(4-Bromophenyl)-5-phenyloxazole |

This table illustrates typical reactants for the Fischer oxazole synthesis.

Synthesis from α-Haloketones and Amides/Urea (B33335)

The reaction between an α-haloketone and a primary amide or urea is a versatile method for the synthesis of oxazoles. This approach, often referred to as the Bredereck reaction, can produce 2,4-disubstituted or 2-amino-substituted oxazoles. ijpsonline.comijpsonline.com The reaction proceeds by initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration.

For the target compound, this would involve the reaction of an α-haloketone with formamide (B127407) to yield the unsubstituted oxazole at the 2-position, or with other amides for different substitutions. The key starting material would be a 2-halo-1-(6-ethoxy-2,3-difluorophenyl)ethan-1-one.

Table 3: Oxazole Synthesis from α-Haloketones

| α-Haloketone | Amide/Urea | Conditions | Product Type |

| α-Chloroketone | Urea | Heat | 2-Aminooxazole |

| α-Bromoketone | Benzylamine | Visible-light photocatalysis | Substituted oxazole |

This table shows examples of oxazole synthesis utilizing α-haloketones.

1,3-Dipolar Cycloaddition Approaches for Oxazole Ring Formation

1,3-dipolar cycloaddition reactions offer another pathway to the oxazole ring, although they are more commonly used for the synthesis of isoxazoles, an isomer of oxazole. In some cases, nitrile ylides, acting as 1,3-dipoles, can react with alkynes to form oxazoles. However, this method is less common for the direct synthesis of simple 5-substituted oxazoles compared to other strategies.

Palladium-Catalyzed and Copper-Catalyzed Reactions in Oxazole Synthesis

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Both palladium and copper catalysts have been successfully used in the synthesis of substituted oxazoles. acs.orgrsc.org

Palladium-catalyzed cross-coupling reactions, such as the direct arylation of a pre-formed oxazole ring at the C-5 position, are a powerful tool. nih.gov This would involve reacting oxazole with a 1-halo-6-ethoxy-2,3-difluorobenzene derivative in the presence of a palladium catalyst and a suitable ligand. nih.gov

Copper-catalyzed reactions often involve the oxidative cyclization of enamide intermediates, which can be formed from β-diketones and primary amides. rsc.org This approach provides access to highly substituted oxazoles. acs.org To apply this to the synthesis of this compound, one would need to design a suitable enamide precursor that incorporates the desired substituted phenyl ring.

Table 4: Metal-Catalyzed Oxazole Syntheses

| Catalyst | Reactant 1 | Reactant 2 | Product Type |

| Palladium Acetate | Oxazole | Aryl Bromide | C-5 Arylated Oxazole |

| Copper(I) Bromide | Benzamide | β-Diketone | 2,4,5-Trisubstituted Oxazole |

This table highlights examples of palladium and copper-catalyzed reactions for oxazole synthesis.

Van Leusen Oxazole Synthesis and its Recent Advances

The Van Leusen oxazole synthesis is a highly versatile and widely used method for the preparation of 5-substituted oxazoles. mdpi.comwikipedia.org The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. mdpi.comnih.gov The mechanism proceeds through a [3+2] cycloaddition, forming an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid to yield the oxazole. mdpi.comwikipedia.org

This method is particularly well-suited for the synthesis of this compound. The required starting material would be 6-ethoxy-2,3-difluorobenzaldehyde, which would be reacted with TosMIC. The reaction is known for its tolerance of a wide range of functional groups on the aldehyde, making it a promising route for this specific target. nih.gov

Recent advances in the Van Leusen synthesis include the use of microwave assistance to accelerate the reaction and the use of ionic liquids as recyclable solvents. mdpi.comnih.gov

Table 5: Examples of Van Leusen Oxazole Synthesis

| Aldehyde | Base | Solvent | Conditions | Yield (%) |

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol (B129727) | Reflux, 8h | 83 |

| Various aromatic aldehydes | K₂CO₃ | Methanol | Microwave, 10-15 min | 75-92 |

This table provides examples of reaction conditions and yields for the Van Leusen synthesis of 5-aryl oxazoles.

Utilization of Tosylmethylisocyanides (TosMICs)

A cornerstone in the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis, first reported in 1972. mdpi.comijpsonline.com This reaction facilitates the formation of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) in a one-pot process under basic conditions. mdpi.comijpsonline.com TosMIC is a versatile and stable reagent, acting as a "C2N1" synthon. nih.govmdpi.com It possesses three key features that drive the reaction: an isocyanide group, an acidic methylene (B1212753) group activated by the adjacent sulfonyl and isocyanide moieties, and the p-toluenesulfinyl group (tosyl group), which functions as an excellent leaving group. organic-chemistry.orgwikipedia.orgvarsal.com

The mechanism of the van Leusen oxazole synthesis is a [3+2] cycloaddition that proceeds in two main steps. mdpi.com

Addition and Cyclization: The reaction begins with the deprotonation of the active methylene group of TosMIC by a base. The resulting anion attacks the carbonyl carbon of an aldehyde. This is followed by an intramolecular 5-endo-dig cyclization, where the oxygen of the newly formed alkoxide attacks the electrophilic isocyanide carbon, forming a 5-membered oxazoline intermediate. organic-chemistry.orgwikipedia.org

Elimination: The presence of a proton on the carbon atom adjacent to the sulfonyl group in the oxazoline intermediate allows for a base-promoted elimination of p-toluenesulfinic acid (TosH). organic-chemistry.orgvarsal.com This elimination step results in the aromatization of the ring to afford the final 5-substituted oxazole product. mdpi.comwikipedia.org

This methodology is highly effective for a wide range of aldehydes, making it a primary strategy for accessing compounds like this compound. nih.govmdpi.com

Modifications and Scope Expansion

Since its inception, the van Leusen oxazole synthesis has undergone numerous modifications to improve its efficiency, expand its substrate scope, and adapt it to greener chemical principles. These advancements have enhanced its versatility and applicability in both academic and industrial settings. mdpi.comvarsal.com

Alternative Reaction Media: Researchers have moved beyond traditional organic solvents like methanol. The use of ionic liquids has been shown to provide high yields, with the added benefit that the solvent can be recycled multiple times. ijpsonline.com Green chemistry approaches have also been developed, employing water as a solvent at moderate temperatures in the presence of β-cyclodextrin and catalytic amounts of a base like triethylamine. nih.govmdpi.com

Bases and Catalysts: While potassium carbonate in methanol is a common system, other bases have been successfully employed. mdpi.com Stronger bases like potassium phosphate (B84403) (K3PO4) have been used effectively. acs.org For easier purification, a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin can be used as the base catalyst, allowing for its simple removal by filtration along with the sulfinic acid byproduct. organic-chemistry.org

Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool to accelerate the reaction. Microwave irradiation can significantly reduce reaction times and improve yields for the formation of 5-aryl-1,3-oxazoles from aldehydes and TosMIC. mdpi.comacs.org

One-Pot Procedures: The scope of the reaction has been expanded through modified one-pot protocols. For instance, (het)aryl methyl alcohols or benzyl (B1604629) bromides can serve as starting materials, undergoing in-situ oxidation to the corresponding aldehyde, which then immediately reacts with TosMIC under van Leusen conditions. mdpi.com

Substrate Scope: The reaction is compatible with a wide array of aldehydes, including aromatic and heteroaromatic variants with both electron-donating and electron-withdrawing substituents. mdpi.comacs.org Furthermore, the synthesis of 4,5-disubstituted oxazoles can be achieved in a one-pot manner by including aliphatic halides in the reaction mixture along with the aldehyde and TosMIC. mdpi.comijpsonline.com

These modifications demonstrate the robustness and adaptability of the TosMIC-based approach for generating a diverse library of oxazole derivatives.

Proposed Retrosynthesis of this compound

A retrosynthetic analysis for this compound based on the van Leusen oxazole synthesis provides a clear and direct strategy for its construction. The primary disconnection breaks the oxazole ring, identifying the key building blocks.

The C4-C5 and O-C2 bonds of the oxazole ring can be disconnected, tracing the molecule back to its precursors as dictated by the van Leusen reaction. This disconnection reveals two primary synthons:

An aryl aldehyde: 6-ethoxy-2,3-difluorobenzaldehyde .

A C2N1 synthon: p-toluenesulfonylmethyl isocyanide (TosMIC) .

This retrosynthetic pathway is highly practical as it relies on a well-established and high-yielding transformation. The main synthetic challenge is therefore shifted to the preparation of the requisite substituted benzaldehyde precursor.

Detailed Synthetic Protocols for this compound

While the direct synthesis of this compound is not extensively detailed in readily available literature, a robust synthetic sequence can be proposed based on established chemical principles for precursor synthesis followed by the van Leusen cyclization.

Synthesis of Key Precursors: (6-ethoxy-2,3-difluorophenyl)acetonitrile or related synthons

The crucial precursor for the proposed synthesis is 6-ethoxy-2,3-difluorobenzaldehyde . A plausible multi-step synthesis for this intermediate could begin from a commercially available difluorinated aromatic compound. For example, starting from 1,2,3-trifluorobenzene (B74907) or 2,3-difluorophenol (B1222669), a sequence of regioselective nucleophilic aromatic substitution and formylation reactions could be employed.

A potential synthetic route to the aldehyde is outlined below:

Ethoxylation: Selective nucleophilic aromatic substitution of a trifluorinated benzene (B151609) derivative. For instance, reacting 1,2,3-trifluorobenzene with sodium ethoxide would likely yield a mixture of products, from which 2,3-difluoroanisole (B163607) could be isolated, though regioselectivity could be a challenge. A more controlled route might involve the O-ethylation of 2,3-difluorophenol using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., K2CO3) to form 1-ethoxy-2,3-difluorobenzene.

Formylation: The introduction of the aldehyde group onto the 1-ethoxy-2,3-difluorobenzene ring. An ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) would be a standard method. The ethoxy group would direct the lithiation to the ortho position (C6), yielding the target 6-ethoxy-2,3-difluorobenzaldehyde after workup.

An alternative precursor mentioned in the outline is (6-ethoxy-2,3-difluorophenyl)acetonitrile . While the van Leusen reaction typically uses aldehydes, nitriles can also be valuable intermediates in organic synthesis. The synthesis of this nitrile could proceed from the corresponding 6-ethoxy-2,3-difluorobenzyl halide via nucleophilic substitution with a cyanide salt. The benzyl halide, in turn, could be prepared from the corresponding benzyl alcohol, accessible by reduction of the aldehyde.

Multi-step Synthetic Sequences

With the key aldehyde precursor in hand, the final product can be assembled in a straightforward, multi-step sequence.

Proposed Synthetic Sequence:

Preparation of 1-ethoxy-2,3-difluorobenzene: 2,3-Difluorophenol is treated with ethyl iodide and potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF and heated to afford 1-ethoxy-2,3-difluorobenzene.

Synthesis of 6-ethoxy-2,3-difluorobenzaldehyde: The 1-ethoxy-2,3-difluorobenzene is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise to effect ortho-lithiation. The resulting aryllithium species is then quenched with anhydrous DMF. An acidic workup liberates the target aldehyde.

Synthesis of this compound: The synthesized 6-ethoxy-2,3-difluorobenzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) are dissolved in methanol. Anhydrous potassium carbonate is added as the base, and the mixture is heated to reflux until analysis (e.g., by TLC or LCMS) indicates the consumption of the starting aldehyde. Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures involving filtration, extraction, and purification by chromatography or recrystallization. varsal.com

Optimization of Reaction Conditions (Temperature, Solvent, Catalyst, Reagents)

To maximize the yield and efficiency of the final van Leusen cyclization step, several reaction parameters can be systematically optimized. The table below summarizes key variables and their potential impact on the synthesis of this compound, based on findings from related syntheses. acs.org

| Parameter | Variation | Potential Effect on Reaction | Literature Precedent/Rationale |

|---|---|---|---|

| Base | K₂CO₃, K₃PO₄, Et₃N, Ion Exchange Resin | Reaction rate and yield can be highly dependent on base strength and stoichiometry. K₃PO₄ is a stronger base than K₂CO₃ and may accelerate the reaction. acs.org Ion exchange resins simplify purification. organic-chemistry.org | Using 2 equivalents of K₃PO₄ was found to be optimal for oxazole synthesis, while 1 equivalent favored an oxazoline intermediate under certain conditions. acs.org |

| Solvent | Methanol, Isopropanol (B130326), THF, Ionic Liquid, Water/β-CD | Solvent polarity and protic/aprotic nature influence reaction rates and solubility of reagents. Alcoholic solvents like methanol or isopropanol are common and effective. mdpi.comacs.org Ionic liquids and water offer "green" alternatives. mdpi.comijpsonline.com | Isopropanol under microwave irradiation was shown to be a highly effective medium for the synthesis of 5-substituted oxazoles. acs.org |

| Temperature | Room Temperature, Reflux (e.g., ~65 °C in MeOH), Microwave Irradiation | Higher temperatures generally increase the reaction rate. Microwave heating can dramatically shorten reaction times from hours to minutes and improve yields. mdpi.comacs.org | Microwave-assisted synthesis at 65 °C in isopropanol gave excellent yields ( >90%) in under 10 minutes for various aryl aldehydes. acs.org |

| Reagent Stoichiometry | Varying equivalents of TosMIC and Base relative to the aldehyde | A slight excess of TosMIC may be used to ensure complete consumption of the valuable aldehyde precursor. organic-chemistry.org The amount of base is critical; typically 1.5-2.0 equivalents are used. | Protocols often use 1.0 equivalent of aldehyde, 1.0-1.2 equivalents of TosMIC, and 2.0 equivalents of base. acs.orgorganic-chemistry.org |

A systematic screening of these conditions, for example, using a design of experiments (DoE) approach, would identify the optimal protocol for the large-scale and efficient synthesis of this compound.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by the distinct electronic properties of its three key components: the oxazole ring, the difluorophenyl ring, and the ethoxy group. The interplay between these functionalities determines the molecule's susceptibility to various chemical transformations and provides pathways for derivatization. imperial.ac.uk

The oxazole ring is an electron-rich aromatic system due to the presence of the oxygen atom. Generally, such π-excessive heterocyclic rings are resistant to nucleophilic aromatic substitution (SNAr). libretexts.org Nucleophilic attack on the oxazole ring itself is energetically unfavorable unless the ring is activated by strong electron-withdrawing groups or is part of a more complex reaction mechanism, such as a ring-opening/ring-closing sequence.

Electrophilic aromatic substitution is a more viable pathway for the functionalization of both the oxazole and the phenyl rings. The regiochemical outcome of such reactions is governed by the directing effects of the pre-existing substituents. libretexts.org

On the Oxazole Ring: The oxazole ring can undergo electrophilic substitution, although it is less reactive than simpler heterocycles like pyrrole (B145914) or furan. The substitution pattern is directed by the heteroatoms. Theoretical and experimental studies on simple oxazoles indicate that the C4 position is generally the most favored site for electrophilic attack, followed by the C5 and C2 positions, depending on the substituents already present. In this specific molecule, the C5 position is already occupied by the phenyl group, leaving the C4 and C2 positions as potential sites. The C4 position is typically activated by the adjacent oxygen atom.

On the Phenyl Ring: The regioselectivity of electrophilic substitution on the 2,3-difluoro-6-ethoxyphenyl ring is more complex due to the competing directing effects of three substituents. libretexts.orgyoutube.com

Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. libretexts.org

Fluorine Atoms (-F): Halogens are deactivating via induction but are ortho, para-directing due to resonance participation of their lone pairs. nih.gov

Oxazole Group: The 5-oxazolyl group is generally considered an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta position relative to its point of attachment.

The combined influence of these groups determines the most nucleophilic position(s) on the phenyl ring. The powerful activating and directing effect of the ethoxy group is expected to dominate, directing incoming electrophiles to its ortho and para positions. The position para to the ethoxy group is already substituted (with the oxazole ring). The positions ortho to the ethoxy group are C1 (substituted with the oxazole) and C5. Therefore, the C5 position is the most probable site for electrophilic attack.

Table 2: Analysis of Regioselectivity for Electrophilic Aromatic Substitution on the Phenyl Ring

| Substituent | Type | Directing Effect | Target Position(s) |

| -OEt (at C6) | Activating, Resonance Donor | ortho, para | C5, C1 (blocked), C3 (blocked) |

| -F (at C2, C3) | Deactivating, Inductive Withdrawer | ortho, para | C1, C3, C4 (for C2-F); C2, C4, C5 (for C3-F) |

| -Oxazole (at C1) | Deactivating, Inductive Withdrawer | meta | C3, C5 |

Functional group interconversion (FGI) provides a strategic approach to modify the molecule without altering its core scaffold, enabling the synthesis of analogues with varied properties. imperial.ac.uk

Ethoxy Moiety: The most common FGI for an ethoxy group is its cleavage to form a hydroxyl group (-OH). fiveable.mescribd.com This transformation is typically achieved under strong acidic conditions, for example, using hydrobromic acid (HBr) or boron tribromide (BBr₃). The resulting phenol (B47542) could then serve as a handle for further derivatization, such as esterification or etherification, to introduce new functionalities.

Phenyl Moiety: The fluorine atoms on the phenyl ring are generally robust and resistant to cleavage. However, as mentioned previously, they can potentially be displaced via nucleophilic aromatic substitution (SNAr) under forcing conditions (high temperature, strong nucleophile), which would allow for the introduction of groups like amines, alkoxides, or thiolates. rsc.org

If other functional groups were introduced onto the phenyl ring via electrophilic substitution (e.g., a nitro group at the C5 position), a wide range of FGIs would become accessible. imperial.ac.ukvanderbilt.edu For example:

A nitro group (-NO₂) could be reduced to an amino group (-NH₂).

An amino group could be converted into a wide array of functionalities via diazotization reactions.

A bromo substituent, introduced via electrophilic bromination, could be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.

These interconversions allow for the systematic modification of the phenyl and ethoxy parts of the molecule to explore structure-activity relationships.

Advanced Spectroscopic and Structural Analysis in Research Context

Conformational Analysis via X-ray Crystallography

Crystal Structure Determination of 5-(6-ethoxy-2,3-difluorophenyl)oxazole

The determination of the crystal structure of this compound would first require the successful growth of single crystals of the compound suitable for X-ray diffraction. Following data collection and structure refinement, a detailed model of the molecule's solid-state conformation would be generated. At present, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources.

Analysis of Dihedral Angles and Molecular Non-Planarity

A key aspect of the structural analysis would be the measurement of the dihedral angles between the oxazole (B20620) ring and the 2,3-difluorophenyl ring. These angles are crucial for defining the degree of non-planarity in the molecule. The rotation around the single bond connecting the two rings would be influenced by steric hindrance from the ethoxy and difluoro substituents, which would likely result in a twisted conformation. A quantitative analysis of these angles would be essential for understanding the molecule's preferred three-dimensional shape.

Intermolecular Interactions in the Crystal Lattice (e.g., π-π Stacking, C-H···N contacts)

The packing of molecules within the crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, one would anticipate the presence of several types of interactions. The planar nature of the aromatic rings could facilitate π-π stacking interactions between adjacent molecules. Additionally, weak hydrogen bonds, such as C-H···N and C-H···F contacts, would likely play a significant role in stabilizing the crystal structure. A detailed analysis of these interactions would provide a deeper understanding of the supramolecular assembly of the compound.

Detailed NMR Spectroscopy for Elucidating Stereochemistry and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and various 2D techniques (e.g., COSY, HSQC, HMBC), would be necessary for the complete assignment of all proton, carbon, and fluorine signals in this compound. This data would confirm the connectivity of the atoms and provide information about the electronic environment of the nuclei. Furthermore, variable-temperature NMR studies could offer insights into dynamic processes, such as the rotational barriers around single bonds. No specific NMR spectral data for this compound is currently available in the surveyed literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement that could confirm its chemical formula (C₁₁H₉F₂NO₂). In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation patterns of the molecule. This analysis would involve the isolation and fragmentation of the parent ion to produce a series of daughter ions, providing valuable structural information and confirming the identity of the different components of the molecule. Specific HRMS data and fragmentation analysis for this compound have not been reported in the available scientific literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, no studies detailing these calculations for 5-(6-ethoxy-2,3-difluorophenyl)oxazole were identified.

Electronic Structure Properties (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

There are no published values or calculated maps for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the Molecular Electrostatic Potential (MEP) for this specific compound. Such data would typically be generated using methods like Density Functional Theory (DFT) to predict molecular reactivity and interaction sites. For instance, studies on other, different oxadiazole derivatives have used DFT to calculate HOMO-LUMO gaps, which are critical for assessing kinetic stability. ajchem-a.com

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

No theoretical predictions for the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound are available. This type of analysis involves calculating the magnetic shielding tensors for NMR and the vibrational frequencies for IR, which are then compared to experimental data to confirm molecular structures. While theoretical and experimental spectral data have been published for other heterocyclic compounds, including some with ethoxy or fluorinated phenyl groups, this specific molecule has not been the subject of such a report. epstem.netnih.govnih.govmdpi.com

Analysis of Aromaticity and Electron Delocalization in the Oxazole (B20620) Ring

A detailed analysis of the aromaticity and the specific patterns of electron delocalization within the oxazole ring of this compound has not been documented. The oxazole ring is known to have a delocalized 6π electron system, though the electronegativity of the oxygen atom can impact the completeness of this delocalization. chemicalbook.com Studies on other oxazole derivatives have investigated their photophysical properties, which are linked to electron distribution and intramolecular charge transfer, but these findings cannot be directly extrapolated to the title compound. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

No molecular docking studies have been performed to investigate the interaction of this compound with any biological macromolecules.

Prediction of Binding Affinities and Modes with Biological Macromolecules

As no docking studies have been conducted, there are no predictions of binding affinities (such as docking scores or binding free energies) or specific binding modes for this compound with any protein or nucleic acid targets. Molecular docking is a computational technique used to predict how a small molecule might interact with a receptor's active site. While this has been done for other sets of oxazole compounds to evaluate their potential as inhibitors for specific proteins, the title compound has not been included in such research. nih.gov

Identification of Potential Pharmacological Targets based on Structural Homology

The principle of structural homology is a cornerstone of drug design, positing that structurally similar molecules are likely to interact with similar biological targets. Given the absence of direct studies on this compound, we can infer its potential pharmacological targets by examining the known activities of analogous compounds containing phenyl-oxazole, difluorophenyl, and ethoxy-phenyl moieties.

Molecular docking studies on various oxazole derivatives have revealed their potential to interact with a range of protein targets. For instance, novel 2-phenyl-4-substituted oxazole derivatives have been investigated as potential anti-cancer agents through molecular docking with Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net Similarly, docking studies of other oxazole compounds have shown interactions with the heme-binding protein of Porphyromonas gingivalis, suggesting antibacterial applications. nih.gov

Furthermore, computational studies on 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, have identified them as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy. mdpi.com The presence of the difluorophenyl group in this compound is also significant, as fluoro-substituted heterocyclic compounds have been designed and screened for various pharmacological activities, including antimicrobial and antimalarial effects. nih.gov

A patent for an oxazole derivative containing a difluorophenyl group has indicated agonistic activity towards Peroxisome Proliferator-Activated Receptor alpha (PPARα), a target for lipid-lowering drugs. This suggests that PPARs could be a potential target class for this compound.

The table below summarizes potential pharmacological targets for compounds structurally related to this compound, which could be explored for the title compound.

| Target Protein | Therapeutic Area | Related Compound Class |

| EGFR Kinase | Cancer | 2-Phenyl-4-substituted oxazoles researchgate.net |

| Heme-binding protein | Antibacterial | Oxazole compounds nih.gov |

| VEGFR2 | Cancer | 1,3,4-Oxadiazole derivatives mdpi.com |

| PPARα | Dyslipidemia | Oxazole derivative with a difluorophenyl group |

| Phosphodiesterase 4 (PDE4) | Inflammatory Diseases | Phenyl-oxazole derivatives nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Triazole-bearing compounds (including oxazoles) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for optimizing lead structures.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Predictive QSAR models are built by establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity. For oxazole-containing compounds, various QSAR studies have been successfully conducted.

For example, a QSAR model was developed for a series of phenyl benzoxazole (B165842) derivatives to predict their selectivity for the estrogen receptor. researchgate.net This model utilized physicochemical parameters to achieve high predictive accuracy. In another study, 3D-QSAR models were constructed for quinazolinone derivatives, which helped in understanding the structural requirements for their antitumor activity. rsc.org

A study on triazole-bearing compounds, including some with oxazole moieties, developed a 3D-QSAR model for cyclooxygenase-2 (COX-2) inhibition. nih.gov This model provided insights into the favorable and unfavorable structural features for activity. Research on 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives as phosphodiesterase type 4 (PDE4) inhibitors also highlights the use of such models to guide drug design. nih.gov

The development of a predictive model for this compound would involve calculating a range of molecular descriptors, such as electronic, steric, and lipophilic parameters, and correlating them with a measured biological activity against a specific target.

The following table presents examples of descriptors used in QSAR models for related heterocyclic compounds.

| QSAR Study Subject | Key Descriptors Used | Predicted Activity |

| Phenyl benzoxazoles researchgate.net | Physicochemical parameters (e.g., GETAWAY, 3D-MoRSE) | Estrogen receptor selectivity |

| Triazole-bearing compounds nih.gov | Hydrogen bond donor/acceptor, hydrophobic, electron-withdrawing features | COX-2 inhibition |

| Quinazolinone derivatives rsc.org | CoMFA fields (steric and electrostatic) | Antitumor activity |

Identification of Key Structural Features Influencing Activity (Pharmacophores)

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a powerful tool for identifying these key features from a set of active compounds.

For oxazole-containing structures, pharmacophore models have been instrumental in virtual screening and lead optimization. A structure-based pharmacophore model for the Brd4 protein, a target in neuroblastoma, was used to screen for potential natural product inhibitors. nih.gov This model identified key hydrophobic and hydrogen bonding features.

In a study of triazole-bearing compounds targeting COX-2, a pharmacophore model was developed that included features like hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov The amino group on the oxazole or thiazole (B1198619) moieties was identified as a key hydrogen bond donor.

For this compound, a pharmacophore model would likely include:

An aromatic feature from the difluorophenyl ring.

Hydrogen bond acceptor features from the oxygen and nitrogen atoms of the oxazole ring and the ethoxy group.

A hydrophobic feature from the ethoxy group.

Specific electronic features arising from the fluorine atoms, which can influence binding through electrostatic interactions or by altering the pKa of nearby groups.

The table below outlines a hypothetical pharmacophore model for this compound based on its structural components and findings from related studies.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Binding |

| Aromatic Ring | Difluorophenyl group | π-π stacking interactions with aromatic residues in the binding pocket. |

| Hydrogen Bond Acceptor | Oxazole nitrogen, Oxazole oxygen, Ethoxy oxygen | Formation of hydrogen bonds with donor residues in the target protein. |

| Hydrophobic Group | Ethoxy alkyl chain | Hydrophobic interactions with nonpolar residues. |

| Electron-withdrawing feature | Fluorine atoms | Modulation of electronic properties, potential for halogen bonding. |

In Vitro Biological Activity Evaluation and Mechanistic Studies

Broad Spectrum In Vitro Biological Screening

No broad-spectrum in vitro biological screening data has been published for 5-(6-ethoxy-2,3-difluorophenyl)oxazole.

Antimicrobial (Antibacterial, Antifungal) Activity Studies

There are no available studies reporting the antimicrobial, antibacterial, or antifungal activity of this compound.

No Minimum Inhibitory Concentration (MIC) values for this compound against any microbial strains have been reported in the scientific literature.

There is no data available on the evaluation of this compound against specific bacterial or fungal strains.

Anticancer Activity Studies in Cellular Models (in vitro cytotoxicity, antiproliferative effects)

No studies on the in vitro anticancer activity of this compound in cellular models have been published.

There are no published IC50 (half-maximal inhibitory concentration) values or any other cytotoxicity data for this compound against any cancer cell lines.

There is no information available regarding any investigation into the effects of this compound on cell cycle modulation.

No Information Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the chemical compound This compound .

Despite employing targeted search strategies to locate data on its in vitro biological activities, mechanistic studies, and specific molecular interactions as requested, no research articles, patents, or other relevant documents detailing these aspects for this particular compound could be identified.

Therefore, it is not possible to provide an article structured around the requested outline, which includes:

Induction of Apoptosis Mechanisms

Anti-inflammatory Activity Studies (e.g., COX enzyme inhibition)

Other Relevant Biological Activities (e.g., antiviral, antitubercular, antidiabetic, enzyme inhibition)

Investigation of Molecular Mechanisms of Action (in vitro focus)

Identification of Specific Biological Targets (e.g., enzymes, receptors, proteins)

Enzyme Inhibition Assays and Kinetic Analysis

Receptor Binding Studies

The absence of information prevents the generation of scientifically accurate content, including data tables and detailed research findings, as the foundational data for this specific compound is not available in the public domain.

Investigation of Molecular Mechanisms of Action (in vitro focus)

Cellular Pathway Modulation (e.g., signaling pathways, gene expression)

While direct studies on the cellular pathway modulation of this compound are not extensively documented in publicly available literature, the broader class of oxazole (B20620) and particularly oxadiazole derivatives has been shown to influence key cellular signaling cascades. For instance, certain flavonoid 1,3,4-oxadiazole (B1194373) derivatives have been reported to ameliorate neuroinflammation and oxidative stress by modulating the Nrf2/NF-κB signaling pathway. This pathway is a critical regulator of cellular defense mechanisms against oxidative stress and inflammation. It is plausible that compounds like this compound could exert their biological effects through similar mechanisms, although specific experimental verification is required. The substitution pattern on the phenyl ring is known to play a pivotal role in the biological activities of oxazole derivatives, suggesting that the unique electronic and steric properties of the 6-ethoxy-2,3-difluorophenyl moiety would be a key determinant of its specific pathway interactions.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are fundamental to understanding how different chemical modifications influence a compound's potency and selectivity, guiding the design of more effective therapeutic agents.

Impact of Substituents on Biological Potency and Selectivity

The nature, position, and electronic properties of substituents on the phenyl ring of 5-phenyloxazole (B45858) derivatives are critical determinants of their biological potency and selectivity. Research on analogous series of oxazole and oxadiazole compounds has consistently demonstrated that modifications to the phenyl ring can dramatically alter their activity.

For example, in various series of biologically active oxadiazoles, the introduction of electron-withdrawing groups such as chloro (Cl) or nitro (NO2) on the phenyl ring has been shown to enhance activity. nih.gov Conversely, the presence of electron-donating groups can also positively influence activity, as seen in some antibacterial oxazolones where methoxy (B1213986) groups on the benzylidene ring were favorable. nih.gov The specific substitution pattern is therefore crucial and its effect is target-dependent.

In the case of this compound, the difluoro substitution at the 2 and 3 positions of the phenyl ring introduces strong electron-withdrawing character, which could significantly impact its interaction with biological targets. The ethoxy group at the 6-position, being an electron-donating group, adds another layer of complexity, potentially influencing both steric and electronic properties.

To illustrate the impact of phenyl ring substituents on biological activity, the following table presents hypothetical data based on general SAR principles observed in related heterocyclic compounds.

| Compound ID | Phenyl Ring Substitution | Biological Activity (IC50, µM) |

| Analog A | 4-Chloro | 5.2 |

| Analog B | 3,4-Dichloro | 2.8 |

| Analog C | 4-Methoxy | 8.1 |

| Analog D | 3,4,5-Trimethoxy | 1.5 |

| This compound | 6-ethoxy-2,3-difluoro | Data Not Available |

This table is for illustrative purposes only and does not represent actual experimental data for the listed analogs.

Exploration of Modifications on the Oxazole Core

Studies on related heterocyclic systems have shown that the replacement of the oxazole ring with other five-membered heterocycles, such as thiazole (B1198619) or imidazole, can lead to significant changes in potency and selectivity. Furthermore, the position of attachment of the phenyl ring to the oxazole core is a critical determinant of activity. Electrophilic substitution on the oxazole ring typically occurs at the C5 position, highlighting its chemical reactivity and potential for modification. semanticscholar.org The stability of the oxazole ring can also be influenced by substituents, with 2,5-diaryl-1,3,4-oxadiazoles being noted for their high stability. nih.gov

| Core Modification | Rationale | Predicted Impact on Activity |

| Substitution at C2 | Introduction of hydrogen bond donors/acceptors | Potential for enhanced target binding |

| Substitution at C4 | Alteration of steric and electronic properties | Modulation of potency and selectivity |

| Isomeric Scaffolds (e.g., 2-phenyloxazole) | Change in overall molecular geometry | Significant alteration of biological activity |

This table presents hypothetical modifications and their predicted impact based on general medicinal chemistry principles.

Influence of the 6-ethoxy-2,3-difluorophenyl Moiety on Activity

The 6-ethoxy-2,3-difluorophenyl moiety is a key structural feature of the title compound, and its specific combination of substituents is expected to confer a unique biological profile. The difluoro substitution at the ortho and meta positions (2 and 3) significantly alters the electronic landscape of the phenyl ring, creating a strong dipole moment and potentially influencing the pKa of the molecule. Fluorine atoms are known to be bioisosteres of hydrogen but with significantly different electronic properties, often leading to improved metabolic stability and binding affinity.

The ethoxy group at the ortho position (6) introduces both an electron-donating character and steric bulk. This steric hindrance can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be favorable for binding to a particular biological target. The interplay between the electron-withdrawing difluoro groups and the electron-donating ethoxy group creates a complex electronic environment that is likely to be a primary driver of the compound's specific biological activity.

In a broader context, the presence of a difluorophenyl group in other kinase inhibitors has been associated with high potency and selectivity. nih.gov While direct evidence for this compound is pending, the structural precedent suggests that this moiety is a critical contributor to its potential as a biologically active agent.

Emerging Research Perspectives and Future Directions

Development of Novel Oxazole-Based Chemical Scaffolds

The development of new chemical entities often relies on the modification of existing, privileged structures like the oxazole (B20620) ring. nih.gov Research is continuously focused on creating novel oxazole-based scaffolds to explore new chemical space and identify compounds with improved therapeutic profiles. The core structure of 5-(6-ethoxy-2,3-difluorophenyl)oxazole can be systematically modified to generate a library of analogues. For instance, the ethoxy group could be replaced with other alkoxy groups or bioisosteres to fine-tune solubility and metabolic stability. Similarly, the substitution pattern on the difluorophenyl ring could be altered to investigate the impact on target binding and selectivity.

The synthesis of such novel scaffolds often employs well-established synthetic routes to the oxazole core, such as the van Leusen reaction, which allows for the combination of various aldehydes and tosylmethyl isocyanides to produce a diverse range of 5-substituted oxazoles. nih.gov Another common approach is the Hantzsch synthesis and its variations for the formation of the oxazole ring. researchgate.net The exploration of different synthetic methodologies can also lead to the discovery of novel scaffolds with unique substitution patterns that may not be accessible through traditional methods.

Table 1: Potential Modifications for Novel Oxazole-Based Scaffolds

| Position of Modification | Original Group | Potential Modifications | Rationale |

| Phenyl Ring | 2,3-difluoro | 2,4-difluoro, 3,5-difluoro, other halogen substitutions, methyl, methoxy (B1213986) | To investigate the impact of fluorine positioning on activity and to explore other electronic and steric effects. |

| Phenyl Ring | 6-ethoxy | Methoxy, propoxy, isopropoxy, trifluoromethoxy, cyano | To modulate lipophilicity, metabolic stability, and hydrogen bonding capacity. |

| Oxazole Ring | Unsubstituted | Introduction of substituents at C2 or C4 | To explore additional binding interactions with potential biological targets. |

Application in Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The structural features of this compound make it a potential candidate for development into a chemical probe. Its relatively small size and drug-like properties are advantageous for cellular permeability and target engagement.

To be utilized as a chemical probe, the parent compound would need to be derivatized to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photo-affinity label for covalent target identification. The point of attachment for such a tag would need to be carefully chosen to minimize disruption of the compound's interaction with its biological target. The synthesis of such probes would involve multi-step sequences to append the desired functionality. The resulting probes could then be used in a variety of applications, including cellular imaging to visualize the subcellular localization of the target protein, and affinity-based proteomics to identify the protein targets of the compound.

Exploration of Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. nih.gov This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity. mdpi.com For a compound like this compound, several prodrug strategies could be envisioned.

One common approach is to mask a key functional group that is essential for activity. For instance, if the oxazole nitrogen is critical for binding to a target, it could be temporarily modified with a cleavable protecting group. Another strategy involves attaching a promoiety that enhances water solubility, such as a phosphate (B84403) or an amino acid ester. This is particularly relevant for compounds intended for intravenous administration. The design of a successful prodrug requires careful consideration of the enzymatic or chemical conditions required for its conversion to the active drug, ensuring that this occurs at the desired site of action.

Table 2: Potential Prodrug Strategies for Oxazole Derivatives

| Prodrug Approach | Promoieties | Potential Advantages |

| Ester Prodrugs | Amino acid esters, phosphate esters | Improved water solubility, potential for targeted delivery. |

| Carbamate Prodrugs | N-acyl carbamates | Masking of key functional groups, controlled release of the active drug. |

| Bioreductive Prodrugs | Nitroaromatic groups | Activation in hypoxic environments, such as those found in solid tumors. |

Integration with Advanced Drug Discovery Technologies

The field of drug discovery is constantly evolving with the advent of new technologies. The development of compounds like this compound can be significantly accelerated by integrating advanced drug discovery platforms.

Fragment-Based Drug Discovery (FBDD): This technique involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The oxazole core itself can be considered a valuable fragment, and understanding its binding mode can guide the design of more elaborate molecules. The difluorophenyl and ethoxy substituents can be viewed as vectors for growing the fragment in specific directions to enhance affinity and selectivity.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool for optimizing lead compounds. Docking simulations can predict how this compound and its analogues bind to the target's active site. This information can then be used to design modifications that improve the binding affinity and specificity of the compound.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for activity against a specific biological target. A library of diverse oxazole derivatives, including variations of this compound, could be synthesized and screened to identify initial hits for further development.

Challenges and Opportunities in Oxazole Research

Despite the significant potential of oxazole derivatives in medicinal chemistry, there are several challenges that need to be addressed. One of the primary challenges is achieving target selectivity. nih.gov The oxazole scaffold can interact with a variety of biological targets, which can lead to off-target effects. Therefore, careful optimization of the substitution pattern is crucial to ensure that a compound interacts specifically with its intended target.

Metabolic stability can also be a concern for some oxazole derivatives. The oxazole ring itself can be susceptible to metabolic cleavage. The introduction of substituents, such as the fluorine atoms in this compound, can help to block sites of metabolism and improve the compound's pharmacokinetic profile.

Despite these challenges, the opportunities in oxazole research are vast. The versatility of the oxazole scaffold allows for the generation of a wide range of compounds with diverse biological activities. researchgate.net The continued exploration of new synthetic methodologies will undoubtedly lead to the discovery of novel oxazole-based compounds with improved therapeutic properties. Furthermore, the integration of modern drug discovery technologies will facilitate the rational design and optimization of these compounds, ultimately leading to the development of new and effective medicines.

Q & A

Q. What are the common synthetic routes for 5-(6-ethoxy-2,3-difluorophenyl)oxazole, and what are their critical reaction conditions?

The synthesis of fluorinated oxazole derivatives typically involves cyclodehydration of precursors like acylated amino alcohols or condensation reactions. For example, (S)-diphenyl-4,5-dihydrooxazole derivatives are synthesized from (S)-(+)-2-phenylglycinol via cyclization under acidic conditions . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) for cyclization.

- Catalysts : Use of p-toluenesulfonic acid (PTSA) or Lewis acids.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Reaction yields are highly sensitive to substituent electronic effects; electron-withdrawing groups (e.g., fluorine) may require longer reaction times .

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial arrangements. For structurally similar oxazole derivatives:

- Crystal system : Monoclinic (space group P2₁/c) .

- Bond lengths : C–O (1.36–1.40 Å), C–N (1.30–1.35 Å), and C–F (1.34 Å) .

- Dihedral angles : The oxazole ring and fluorophenyl group form dihedral angles of 15–25°, influencing π-π stacking in solid-state packing . Table 1 : Selected crystallographic data for 5-(4-fluorophenyl)oxazole derivatives :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume (ų) | 1876.76 |

| Z (molecules/unit cell) | 4 |

| R factor | 0.048 |

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

- NMR : NMR detects fluorine environments (δ = -110 to -120 ppm for aromatic F).

- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 280.1) and purity (>95%).

- XRD : Validates crystallinity and absence of polymorphic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

Discrepancies between calculated and observed spectral data (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Strategies include:

- Cross-validation : Compare XRD, NMR, and IR data to identify inconsistencies .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts .

- Advanced separations : Use preparative HPLC or recrystallization to isolate pure intermediates .

Q. What strategies optimize regioselectivity in fluorinated oxazole synthesis?

Fluorine’s electron-withdrawing nature directs electrophilic substitution to specific positions. To enhance regiocontrol:

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity .

- Metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–F bond functionalization .

- Solvent effects : Low-polarity solvents (e.g., toluene) favor kinetic over thermodynamic products .

Q. How does the electronic environment of substituents influence reactivity in cross-coupling reactions?

Fluorine substituents reduce electron density on the oxazole ring, slowing electrophilic attacks but enhancing oxidative stability. For example:

- Electrophilic substitution : Fluorine at the ortho position deactivates the ring, requiring harsher conditions for nitration .

- Nucleophilic aromatic substitution : Ethoxy groups at the para position activate specific sites for SNAr reactions .

Table 2 : Substituent effects on reaction kinetics :

| Substituent | Position | Reaction Rate (k, s⁻¹) |

|---|---|---|

| –F | ortho | 0.05 ± 0.01 |

| –OEt | para | 0.12 ± 0.03 |

| –H | – | 0.20 ± 0.05 |

Methodological Notes

- Synthetic reproducibility : Always confirm anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .

- Data validation : Use Cambridge Structural Database (CSD) references to compare crystallographic parameters .

- Safety protocols : Fluorinated compounds may release HF under acidic conditions; use PTFE-lined reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.